5-Nonyloxytryptamine oxalate

描述

壬氧基色胺(草酸盐)是一种化学化合物,以其对血清素受体(特别是 5-HT1Dβ 受体)的强激动剂活性而闻名 。它是色胺的衍生物,色胺是一种天然存在的单胺生物碱。由于其选择性结合特性和调节血清素途径的能力,该化合物常用于科学研究 。

准备方法

合成路线和反应条件

壬氧基色胺(草酸盐)的合成通常涉及在碱(如碳酸钾)存在下,用壬基溴化物烷基化色胺 。反应在二甲基甲酰胺(DMF)等有机溶剂中进行,在回流条件下进行。 然后通过重结晶或色谱技术对所得产物进行纯化 。

工业生产方法

壬氧基色胺(草酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统,以确保产品质量和产量的一致性。最终产品通常会经过严格的质量控制措施,包括高效液相色谱 (HPLC) 以确认其纯度 。

化学反应分析

反应类型

壬氧基色胺(草酸盐)会发生多种类型的化学反应,包括:

氧化: 该反应可以使用氧化剂(如高锰酸钾或过氧化氢)进行。

还原: 还原反应通常涉及使用还原剂(如氢化铝锂)。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 碱(如氢化钠)存在下的卤代烷.

形成的主要产物

从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,壬氧基色胺(草酸盐)的氧化可以生成相应的酮或羧酸,而还原可以生成伯胺 。

科学研究应用

壬氧基色胺(草酸盐)在科学研究中具有广泛的应用:

作用机制

壬氧基色胺(草酸盐)通过与血清素受体(尤其是 5-HT1Dβ 受体)结合发挥其作用 。这种结合会激活受体,从而引发细胞内事件级联反应,调节神经递质的释放。 该化合物的作用涉及抑制腺苷酸环化酶活性,从而降低细胞内环状腺苷一磷酸 (cAMP) 的水平 。 这种机制在调节情绪、认知和其他生理过程方面至关重要 。

相似化合物的比较

类似化合物

舒马曲坦: 另一种用于治疗偏头痛的血清素受体激动剂。

利扎曲坦: 与舒马曲坦类似,它用于缓解偏头痛。

佐米曲坦: 一种选择性血清素受体激动剂,具有类似的治疗应用.

独特性

壬氧基色胺(草酸盐)以其对 5-HT1Dβ 受体的高度选择性和强效激动剂活性而独一无二 。 与其他类似化合物不同,它具有独特的壬基,增强了其结合亲和力和功效 。 这使其成为研究和潜在治疗应用中的一种宝贵工具 。

生物活性

5-Nonyloxytryptamine oxalate (5-NOT) is a compound that has garnered attention for its biological activities, particularly in the context of antiviral effects and neuroregenerative properties. This article explores the diverse biological activities of 5-NOT, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

5-NOT is a serotonin receptor agonist that has been shown to influence various biological processes, including viral infection dynamics and neuronal recovery following injury. Its structural characteristics allow it to interact with multiple serotonin receptors, which play crucial roles in cellular signaling pathways.

Antiviral Activity

Research has highlighted the antiviral properties of 5-NOT against several viruses, including reovirus and chikungunya virus (CHIKV).

- Mechanism of Action : 5-NOT inhibits viral infection by altering the intracellular transport mechanisms of viruses. Specifically, it impedes the transport of reoviruses to late endosomes, thereby delaying viral disassembly and reducing infectivity. This effect was also observed with CHIKV, where 5-NOT interfered with early replication steps before viral RNA release into the cytosol .

Table 1: Summary of Antiviral Effects of 5-NOT

| Virus Type | Effect of 5-NOT | Mechanism |

|---|---|---|

| Reovirus | Inhibition of cytotoxicity | Alters endosomal transport |

| Chikungunya Virus | Reduced infectivity | Interferes with early replication steps |

| Coronavirus | Decreased infectivity | Similar mechanism as above |

Neuroregenerative Properties

In addition to its antiviral effects, 5-NOT has been investigated for its role in promoting recovery from spinal cord injuries. Studies indicate that 5-NOT enhances functional recovery and axonal regeneration when embedded in collagen-laminin scaffolds.

- In Vivo Studies : In a mouse model of spinal cord injury, treatment with collagen-laminin hydrogels containing 5-NOT resulted in approximately 75% motor recovery within two weeks post-injury. This recovery was linked to the activation of the ERK-MAPK signaling pathway, which is essential for cell survival and proliferation .

Table 2: Effects of 5-NOT on Spinal Cord Injury Recovery

| Parameter | Control Group | 5-NOT Treatment Group |

|---|---|---|

| Motor Recovery (14 days) | Low | ~75% |

| Axonal Regrowth | Minimal | Significant |

| Motor Neuron Survival | Reduced | Enhanced |

Case Studies and Research Findings

- Study on Viral Inhibition : A study demonstrated that treatment with 5-NOT significantly reduced the viral load in U-2 OS cells infected with CHIKV. The compound acted predominantly during the early stages of viral replication, confirming its potential as a host-directed antiviral agent .

- Spinal Cord Injury Model : In another study involving spinal cord compression injury in mice, those treated with hydrogels containing 5-NOT showed notable improvements in motor function compared to controls. The results suggested that 5-NOT not only promotes axonal regeneration but also enhances remyelination processes .

属性

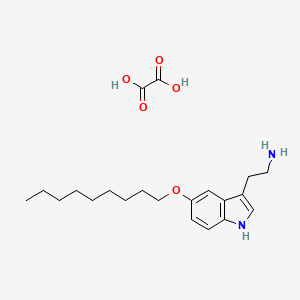

IUPAC Name |

2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORSCLBFSAAOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042585 | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157798-13-5 | |

| Record name | 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。